(3,5-Difluorophenyl)(2-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone
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Overview
Description
“(3,5-Difluorophenyl)(2-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone” is a chemical compound with the molecular formula C18H15F2NO . It has an average mass of 299.315 Da and a monoisotopic mass of 299.112183 Da .
Molecular Structure Analysis
The molecular structure of this compound consists of a 2,5-dihydro-1H-pyrrol-1-ylmethyl group attached to a phenyl ring, which is further connected to a 3,5-difluorophenyl group via a methanone linkage .Scientific Research Applications
Medicinal Chemistry Applications
Inhibitors of Fructose-1,6-bisphosphatase : Compounds including substituted pyrazoles and pyrroles have been identified as potential inhibitor lead compounds for fructose-1,6-bisphosphatase, an enzyme involved in glucose metabolism, suggesting therapeutic potential in diabetes management (Rudnitskaya et al., 2009).
Antimicrobial Activity : Several pyrazole derivatives have been synthesized and found to exhibit significant antimicrobial activity. This includes novel N-phenylpyrazolyl aryl methanones derivatives, indicating their potential as antimicrobial agents (Wang et al., 2015).
Anti-inflammatory and Antibacterial Agents : Research into pyrazoline derivatives has shown that they can act as potent anti-inflammatory and antibacterial agents, highlighting their potential in pharmaceutical applications (Ravula et al., 2016).
Molecular Structure and Synthesis
Crystal Structure Analysis : Studies on the crystal structure and density functional theory (DFT) of related compounds, such as boric acid ester intermediates with benzene rings, have been conducted to understand their molecular structures (Huang et al., 2021).
Synthesis of Pyrrole Derivatives : Efficient synthetic procedures for pyrrole derivatives have been developed, which are economical and yield good results. This includes the one-pot synthesis of certain pyrrole methanones (Kaur & Kumar, 2018).
Other Applications
P2X7 Antagonist Clinical Candidate : A novel synthesis pathway for P2X7 antagonists, which are potential treatments for mood disorders, has been developed. This includes compounds with a specific pyridine structure (Chrovian et al., 2018).
Aldose Reductase Inhibitory Activity : The methoxy-substitution and benzoyl-moiety positioning in certain compounds have been studied for their inhibitory activity on aldose and aldehyde reductase, important in managing diabetes complications (Chatzopoulou et al., 2011).
Future Directions
The future directions for research on this compound could involve exploring its potential biological activities, given the known activities of other pyrrole-containing compounds . Additionally, further studies could focus on optimizing its synthesis and investigating its physical and chemical properties in more detail.
Mechanism of Action
Target of Action
It is known that many indole derivatives, which share a similar structure with this compound, bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, causing changes that result in their various biological activities . The exact nature of these interactions and changes would depend on the specific target and the structure of the derivative.
Biochemical Pathways
Indole derivatives are known to affect a variety of biochemical pathways due to their broad-spectrum biological activities . The downstream effects of these pathway alterations would depend on the specific biological activity being exerted.
Properties
IUPAC Name |
(3,5-difluorophenyl)-[2-(2,5-dihydropyrrol-1-ylmethyl)phenyl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F2NO/c19-15-9-14(10-16(20)11-15)18(22)17-6-2-1-5-13(17)12-21-7-3-4-8-21/h1-6,9-11H,7-8,12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVMVHKKYEDGYSK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCN1CC2=CC=CC=C2C(=O)C3=CC(=CC(=C3)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F2NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60643957 |
Source
|
Record name | (3,5-Difluorophenyl){2-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60643957 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898763-84-3 |
Source
|
Record name | (3,5-Difluorophenyl){2-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60643957 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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